(5Z)-5-(4-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(4-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a trifluoromethyl group, and a methylbenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the condensation of 4-methylbenzaldehyde with 2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The trifluoromethyl and methylbenzylidene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with cellular signaling pathways, resulting in antimicrobial or anticancer activity. The exact molecular targets and pathways are still under investigation.
Properties
Molecular Formula |
C18H12F3NOS2 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H12F3NOS2/c1-11-5-7-12(8-6-11)9-15-16(23)22(17(24)25-15)14-4-2-3-13(10-14)18(19,20)21/h2-10H,1H3/b15-9- |
InChI Key |
FFJPTWMTWCTLCK-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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